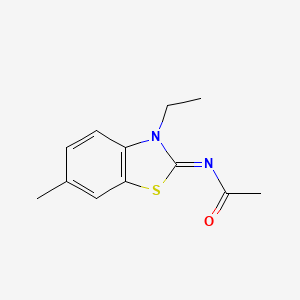

N-(3-ethyl-6-methyl-1,3-benzothiazol-2-ylidene)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Benzothiazoles, which this compound appears to contain, are a type of heterocyclic compound. They consist of a benzene ring fused to a thiazole ring. Substituents on the benzothiazole structure, such as the ethyl and methyl groups in your compound, can greatly influence its properties .

Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on its exact structure and the conditions under which it is used. Benzothiazoles can participate in a variety of chemical reactions, but without more information, it’s difficult to predict the specific reactions for this compound .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups (like the ethyl and methyl groups suggested by the name) can influence properties like solubility, melting point, and reactivity .Scientific Research Applications

1. Cytotoxicity Studies in Cancer Research

N-acetamide complexes, including derivatives of N-(1,3-benzothiazol-2-yl)acetamide, have been synthesized and characterized, showing potential in cancer research. Studies on Pd(II) and Pt(II) complexes with N-(1,3-benzothiazol-2-yl)acetamide ligands revealed varying cytotoxic effects against different cancer cell lines, such as Lung (A549), ovarian (A2780), and Melanoma (518A2). These findings suggest a role in developing anticancer drugs (Al‐Janabi et al., 2020).

2. Potential in Photovoltaic Efficiency

Research involving benzothiazolinone acetamide analogs, including N-(6-methyl-2-pyridyl)-2-[6-(2-chlorobenzoyl)-2-benzothiazolinone-3-yl]acetamide, has been conducted to assess their photochemical and thermochemical properties. These compounds show promise as photosensitizers in dye-sensitized solar cells (DSSCs), indicating their utility in renewable energy technologies (Mary et al., 2020).

3. Antimicrobial and Antifungal Applications

N-(benzothiazol-2-yl)-2-(piperidin-1-yl)acetamide derivatives have been shown to possess significant antimicrobial activities against pathogenic bacteria and Candida species. These findings highlight the potential of these compounds in developing new antimicrobial and antifungal agents (Mokhtari & Pourabdollah, 2013).

4. Exploration in Antitumor Activity

Various benzothiazole derivatives, including N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives, have been synthesized and evaluated for antitumor activity. Some of these compounds exhibited considerable anticancer activity against various cancer cell lines, underscoring their potential in cancer treatment research (Yurttaş et al., 2015).

5. Antioxidant and Anti-Inflammatory Properties

N-(1,3-benzothiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamide derivatives have been synthesized and evaluated for antioxidant and anti-inflammatory activities. Some compounds displayed significant efficacy in these areas, suggesting their potential in developing treatments for inflammatory diseases (Koppireddi et al., 2013).

Mechanism of Action

Mode of Action

It is known that benzothiazolium compounds can interact with various biological targets, potentially leading to a range of biochemical effects .

Biochemical Pathways

Benzothiazolium compounds are known to interact with a variety of biochemical pathways, potentially leading to diverse biological effects .

Pharmacokinetics

As a benzothiazolium compound, it is expected to have certain common characteristics such as lipophilicity and bioaccumulation in adipose tissue .

Result of Action

It is known that benzothiazolium compounds can have a variety of biological effects, potentially including antimicrobial and antifungal activities .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of (Z)-N-(3-ethyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide. Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s stability and activity .

Safety and Hazards

properties

IUPAC Name |

N-(3-ethyl-6-methyl-1,3-benzothiazol-2-ylidene)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2OS/c1-4-14-10-6-5-8(2)7-11(10)16-12(14)13-9(3)15/h5-7H,4H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKDIFCIOEWNOLQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=C(C=C2)C)SC1=NC(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(1H-1,3-benzodiazol-2-yl)ethyl]-1-(prop-2-yn-1-yl)piperidine-2-carboxamide](/img/structure/B2464719.png)

![N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2464731.png)

![1-(5-(furan-2-yl)-3'-(4-methoxyphenyl)-1'-phenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)-2-methylpropan-1-one](/img/structure/B2464732.png)

![4-[Methyl(phenyl)sulfamoyl]benzeneboronic acid](/img/structure/B2464735.png)

![N-(2-(dimethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide hydrochloride](/img/structure/B2464736.png)

![N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)cyclopentanecarboxamide](/img/structure/B2464737.png)